D-proline D-proline D-proline is the D-enantiomer of proline. It has a role as a mouse metabolite. It is a D-alpha-amino acid and a proline. It is a conjugate base of a D-prolinium. It is a conjugate acid of a D-prolinate. It is an enantiomer of a L-proline. It is a tautomer of a D-proline zwitterion.
D-proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity.
D-proline is a natural product found in Antirrhinum majus, Homo sapiens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 344-25-2
VCID: VC21541712
InChI: InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
SMILES: C1CC(NC1)C(=O)O
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

D-proline

CAS No.: 344-25-2

VCID: VC21541712

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

D-proline - 344-25-2

Description

D-Proline, also known as D-pyrrolidine-2-carboxylic acid, is a non-essential amino acid that belongs to the class of organic compounds known as proline and derivatives. It is a strong basic compound with a CAS number of 344-25-2 and a molecular formula of C₅H₉NO₂ . D-Proline is present in all living species, from bacteria to humans, and plays various roles in biological systems.

Biological Roles and Metabolism

D-Proline is involved in several biological processes. In yeast, it participates in the arginine and proline metabolism pathway . In bacteria like Clostridioides difficile, D-Proline reductase plays a crucial role in Stickland metabolism, forcing the organism to depend strictly on proline for growth . This enzyme is essential for the reduction of D-Proline, which is vital for the bioenergetic priorities of C. difficile in its host environment.

Applications of D-Proline

D-Proline is versatile and used in various industries:

  • Pharmaceutical Development: It is crucial in synthesizing peptide-based drugs, enhancing their stability and bioactivity .

  • Protein Engineering: D-Proline serves as a building block for designing proteins with improved properties .

  • Food Industry: Used as a flavor enhancer and stabilizer, contributing to the umami taste .

  • Cosmetic Formulations: Its moisturizing properties make it valuable in skincare products .

  • Collagen Research: Plays a significant role in collagen synthesis studies, essential for understanding skin health and wound healing .

Research Findings

Recent studies highlight the importance of D-Proline in microbial metabolism, particularly in C. difficile. The presence of D-Proline reductase forces this bacterium to rely heavily on proline for growth, influencing its colonization and toxin production capabilities . Additionally, D-Proline and its derivatives are explored for their potential in enzyme inhibitors, showcasing different biological outcomes compared to L-Proline .

CAS No. 344-25-2
Product Name D-proline
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (2R)-pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Standard InChIKey ONIBWKKTOPOVIA-SCSAIBSYSA-N
Isomeric SMILES C1C[C@@H](NC1)C(=O)O
SMILES C1CC(NC1)C(=O)O
Canonical SMILES C1CC(NC1)C(=O)O
Melting Point 221 °C
Physical Description Solid
Synonyms L Proline
L-Proline
Proline
Reference Array
Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology
Mukai et al. Bioinspired chemical synthesis of monomeric and dimeric stephacidin A congeners. Nature Chemistry, doi: 10.1038/nchem.2862, published online 18 September 2017
PubChem Compound 8988
Last Modified Aug 15 2023

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